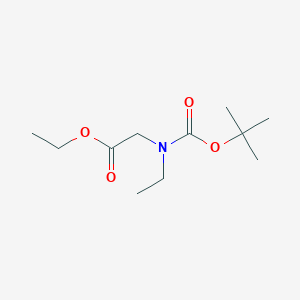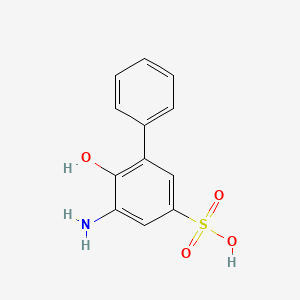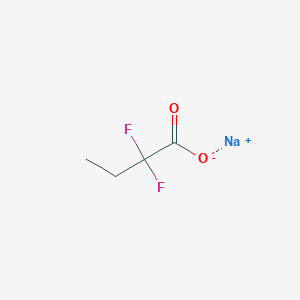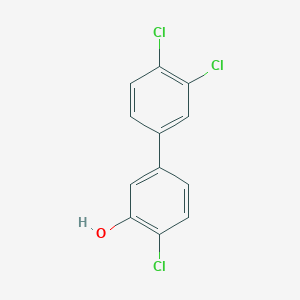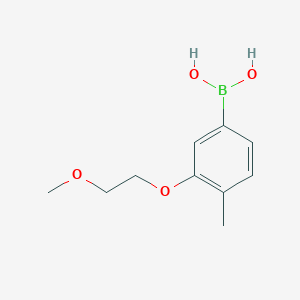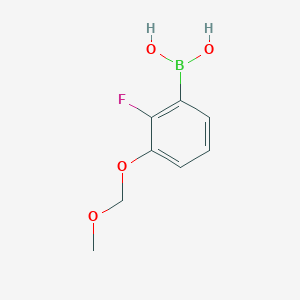
2-(1-氰基环丙基)苯硼酸; 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(1-Cyanocyclopropyl)phenylboronic acid” is a boronic acid derivative. Boronic acids are known for their unique responsiveness towards diol-containing molecules . The molecular formula of this compound is C10H10BNO2 . It is related to phenylboronic acid, which is a white powder commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “2-(1-Cyanocyclopropyl)phenylboronic acid” consists of a phenyl ring attached to a boronic acid group and a cyanocyclopropyl group . The boronic acid group contains a boron atom attached to two hydroxyl groups .Chemical Reactions Analysis
Boronic acids, including “2-(1-Cyanocyclopropyl)phenylboronic acid”, are often used in Suzuki-Miyaura coupling reactions, which involve the reaction of a boronic acid with an organic halide to form a carbon-carbon bond . Protodeboronation of pinacol boronic esters is another reaction involving boronic acids .科学研究应用
化学相互作用和催化活性
苯硼酸,包括类似于2-(1-氰基环丙基)苯硼酸的衍生物,已在科学研究中展示了一系列应用,特别是在催化和新型材料的开发中。一个值得注意的应用领域是它们在促进化学反应中的作用,例如苯硼酸在金属配合物的介导下不对称加成到各种底物上。例如,一项研究重点介绍了苯硼酸在钯催化的对映选择性催化中的应用,在产物中产生了显着的对映体过量(Jeletic et al., 2010)。类似地,苯硼酸已用于铑/氨基膦配合物介导的反应中,展示了它们在实现高水平对映选择性中的效用(Scafato et al., 2011)。
先进材料开发
苯硼酸是合成先进材料中不可或缺的,特别是在用于生物医学应用的聚合物纳米材料的形成中。这些化合物因其与多元醇的独特相互作用而被探索,从而导致葡萄糖反应性药物递送系统的发展。苯硼酸修饰的聚合物纳米材料的合成和应用在诊断和治疗应用中显示出潜力,特别是在靶向葡萄糖和唾液酸以用于药物递送系统和生物传感器(Lan & Guo, 2019)。
生物医学应用
苯硼酸衍生物的生物医学应用延伸到基因治疗和癌症治疗领域。例如,苯硼酸改性的聚酰胺胺被用作肿瘤靶向载体,用于递送短 GC 富含的 DNA,展示了其在触发抗增殖作用和诱导肝细胞癌细胞系细胞凋亡中的潜力(Yang et al., 2019)。另一项研究调查了苯硼酸的体外和体内抗肿瘤作用,显示了其减缓肿瘤细胞系生长的能力,突出了其在癌症治疗中的潜力(Marasović et al., 2017)。
作用机制
Target of Action
The primary target of 2-(1-Cyanocyclopropyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the compound is hygroscopic . This property could impact its bioavailability, as hygroscopic substances tend to absorb moisture from the environment, which could potentially affect their stability and solubility.
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction This leads to the synthesis of new organic compounds
Action Environment
The compound is stable under inert gas (nitrogen or Argon) at 2-8°C . It’s also hygroscopic, meaning it absorbs moisture from the environment . This could potentially affect its stability and efficacy in certain environments. Furthermore, it’s soluble in water , which means it could spread in water systems and be mobile in the environment .
生化分析
Biochemical Properties
They can form reversible complexes with polyols, including sugars . This property allows them to interact with various enzymes, proteins, and other biomolecules. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Cellular Effects
The specific cellular effects of 2-(1-Cyanocyclopropyl)phenylboronic acid are not well-documented. Boronic acids are known to have various effects on cells. For example, they can influence cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(1-Cyanocyclopropyl)phenylboronic acid is not well-understood. Boronic acids are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(1-Cyanocyclopropyl)phenylboronic acid in laboratory settings are not well-documented. Boronic acids are known to have various effects over time. For example, they can undergo protodeboronation, a process that involves the removal of the boron moiety .
Metabolic Pathways
The metabolic pathways involving 2-(1-Cyanocyclopropyl)phenylboronic acid are not well-documented. Boronic acids are known to be involved in various metabolic pathways. For example, they can be converted into a broad range of functional groups .
Transport and Distribution
Boronic acids are known to interact with various transporters or binding proteins, which can affect their localization or accumulation .
属性
IUPAC Name |
[2-(1-cyanocyclopropyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c12-7-10(5-6-10)8-3-1-2-4-9(8)11(13)14/h1-4,13-14H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLHVKBSVFKUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2(CC2)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





